molecular formula C23H28 B1681254 Temarotene CAS No. 75078-91-0

Temarotene

Cat. No.: B1681254
CAS No.: 75078-91-0
M. Wt: 304.5 g/mol
InChI Key: MUJQTAMVZYFLCR-BMRADRMJSA-N
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Description

Temarotene, also known as Ro 15-0778, is a synthetic arotinoid compound. It is an orally active retinoid, which means it is related to vitamin A and can be administered by mouth.

Preparation Methods

Synthetic Routes and Reaction Conditions

Temarotene can be synthesized through a series of chemical reactions involving the formation of its characteristic aromatic structure. The synthetic route typically involves the following steps:

    Formation of the naphthalene ring: This step involves the cyclization of appropriate precursors to form the naphthalene ring structure.

    Introduction of substituents: Various substituents, such as methyl and phenyl groups, are introduced to the naphthalene ring through reactions like Friedel-Crafts alkylation.

    Final modifications:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process may also involve purification steps, such as recrystallization and chromatography, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Temarotene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

    Chemistry: Temarotene is used as a model compound to study the behavior of retinoids and their interactions with other molecules.

    Biology: this compound has been shown to modulate gene expression and cellular differentiation, making it a valuable tool in biological research.

    Medicine: this compound has potential therapeutic applications in dermatology, particularly in the treatment of skin disorders such as psoriasis and acne.

    Industry: This compound is used in the development of new pharmaceuticals and cosmetic products

Mechanism of Action

The mechanism of action of temarotene involves its interaction with retinoic acid receptors (RARs) in the body. This compound binds to these receptors and modulates gene expression, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. The specific molecular targets and pathways involved in the action of this compound include the regulation of ornithine decarboxylase (ODC) gene expression and the modulation of immune functions .

Comparison with Similar Compounds

Temarotene is part of a class of compounds known as retinoids, which are structurally related to vitamin A. Similar compounds include:

    All-trans-retinoic acid: A natural metabolite of vitamin A with similar biological activities.

    13-cis-retinoic acid: Another retinoid with applications in dermatology and oncology.

    Bexarotene: A synthetic retinoid used in the treatment of cutaneous T-cell lymphoma.

    Adapalene: A retinoid used in the treatment of acne

This compound is unique in its specific structure and its ability to modulate immune functions, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

1,1,4,4-tetramethyl-6-[(E)-1-phenylprop-1-en-2-yl]-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28/c1-17(15-18-9-7-6-8-10-18)19-11-12-20-21(16-19)23(4,5)14-13-22(20,2)3/h6-12,15-16H,13-14H2,1-5H3/b17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJQTAMVZYFLCR-BMRADRMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75078-91-0, 89410-65-1
Record name Temarotene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075078910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temarotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089410651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEMAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A28G39IJ7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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